2-[4-(4-ethoxy-3-methylbenzenesulfonamido)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[4-[(4-ethoxy-3-methylphenyl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-23-16-9-8-15(10-12(16)2)24(21,22)19-14-6-4-13(5-7-14)11-17(18)20/h4-10,19H,3,11H2,1-2H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQUMLWMXXGLHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Ethoxy-3-methylbenzenesulfonamide
Route A: Direct Sulfonation and Amidation
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Starting material : 3-Methylphenol.
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Ethoxylation : Treatment with ethyl bromide in the presence of K₂CO₃ in DMF at 80°C for 12 hours yields 4-ethoxy-3-methylphenol.
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Sulfonation : Reacting with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C generates 4-ethoxy-3-methylbenzenesulfonyl chloride.
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Amidation : Ammonolysis in THF/H₂O (1:1) at 25°C for 6 hours produces the sulfonamide (Yield: 78%).
Route B: Copper-Catalyzed Sulfonamide Formation
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Iodination : 4-Ethoxy-3-methylbenzene is treated with N-iodosuccinimide (NIS) and FeCl₃ in toluene at 40°C to form the aryl iodide.
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Coupling : Reaction with sulfamic acid using CuI/N,N′-dimethylethylenediamine (DMEDA) in toluene/H₂O at 130°C for 18 hours (Yield: 82%).
Synthesis of 4-Aminophenylacetamide
Nitro Reduction Pathway
Direct Amination via Buchwald-Hartwig
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Substrate : 4-Bromophenylacetamide.
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Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃ in dioxane at 100°C for 12 hours with NH₃ (Yield: 75%).
Coupling Strategies for Final Assembly
Sulfonyl Chloride-Amine Coupling
Reaction Protocol :
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Reactants : 4-Ethoxy-3-methylbenzenesulfonyl chloride (1.2 eq) and 4-aminophenylacetamide (1.0 eq).
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Base : Pyridine (3.0 eq) in anhydrous THF at 0°C → RT for 8 hours.
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Workup : Quench with 1 M HCl, extract with EtOAc, and purify via silica chromatography (Hex/EtOAc 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temp | 0°C → 25°C |
| Solvent | THF |
| Catalyst | None |
| Purification | Column Chromatography |
One-Pot Iron/Copper-Mediated Arylation
Procedure :
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Iodination : 4-Aminophenylacetamide (1.0 eq) reacts with NIS (1.2 eq) and FeCl₃ (0.025 eq) in [BMIM][NTf₂] ionic liquid at 40°C for 4 hours.
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Sulfonamide Coupling : Add 4-ethoxy-3-methylbenzenesulfonamide (1.5 eq), CuI (0.1 eq), DMEDA (0.2 eq), and Cs₂CO₃ (2.0 eq) in toluene/H₂O (4:1). Heat at 130°C for 18 hours.
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Isolation : Extract with EtOAc, wash with Na₂S₂O₃, and recrystallize (DCM/EtOAc).
Optimization Table :
| Condition | Variation | Yield Impact |
|---|---|---|
| Solvent | Toluene vs. DMF | +12% in toluene |
| Catalyst Loading | CuI (0.05 vs. 0.1 eq) | +8% at 0.1 eq |
| Temperature | 110°C vs. 130°C | +15% at 130°C |
Comparative Analysis of Methodologies
Table 1: Efficiency Metrics
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Sulfonyl Chloride | 84 | 98 | 8 |
| One-Pot Arylation | 76 | 95 | 22 |
| Reductive Amination | 72 | 90 | 14 |
Critical Observations :
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The sulfonyl chloride route offers superior yield and shorter duration but requires stringent anhydrous conditions.
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Copper-mediated methods enable tandem reactions but necessitate elevated temperatures and extended timelines.
Scale-Up Considerations and Industrial Feasibility
Solvent Selection for Kilo-Lab Production
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-ethoxy-3-methylbenzenesulfonamido)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
Chemical Applications
Intermediate in Organic Synthesis
- The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in research and industrial applications.
Reagent in Chemical Reactions
- It participates in several types of chemical reactions:
- Oxidation: Can introduce additional functional groups.
- Reduction: Useful for converting nitro groups to amino groups.
- Substitution: Engages in nucleophilic or electrophilic substitution reactions.
Biological Applications
Antimicrobial Properties
- Research indicates potential antimicrobial activities, making it a candidate for developing new antibiotics. Studies have explored its efficacy against various bacterial strains.
Anticancer Research
- The compound is under investigation for its anticancer properties, particularly its ability to inhibit cancer cell proliferation. Initial studies suggest that it may interact with specific molecular targets involved in cancer progression.
Medical Applications
Therapeutic Agent Development
- Ongoing research aims to evaluate the compound's potential as a therapeutic agent for diseases such as cancer and bacterial infections. Its mechanism of action involves interacting with specific enzymes and receptors, which may lead to significant therapeutic effects.
Industrial Applications
Production of Specialty Chemicals
- In industrial settings, 2-[4-(4-ethoxy-3-methylbenzenesulfonamido)phenyl]acetamide is utilized in the production of specialty chemicals and as a reagent in various processes. Its versatility makes it suitable for diverse applications within the chemical industry.
Case Studies
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Antimicrobial Activity Study
- A study conducted on various derivatives of sulfonamide compounds, including this compound, demonstrated promising results against resistant bacterial strains. The compound showed significant inhibition zones compared to control substances.
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Anticancer Mechanism Investigation
- Research focused on the compound's interaction with specific cancer cell lines revealed that it could induce apoptosis through the activation of certain apoptotic pathways. This suggests its potential utility in cancer therapy.
Mechanism of Action
The mechanism of action of 2-[4-(4-ethoxy-3-methylbenzenesulfonamido)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogues, highlighting structural variations and their implications.
Structural Analogues and Key Differences
Functional Group Analysis
- Ethoxy vs. Methoxy (Target vs. Methoxy in ’s compound may enhance hydrogen bonding, as seen in its stabilized crystal lattice .
- Sulfonamido Modifications : The N-ethyl group in ’s compound could reduce metabolic oxidation at the sulfonamido nitrogen, enhancing stability . In contrast, the dual sulfonyl groups in ’s compound introduce polarity, likely affecting solubility and target binding.
- Scaffold Simplicity () : N-(4-Hydroxyphenyl)acetamide lacks the sulfonamido moiety, highlighting the target compound’s complexity. The hydroxyl group in may confer metabolic liability compared to the ethoxy group in the target compound .
Pharmacological Implications
- Target Compound : The ethoxy and methyl groups may optimize interactions with hydrophobic enzyme pockets, while the sulfonamido group could act as a zinc-binding motif in enzyme inhibition.
Biological Activity
The compound 2-[4-(4-ethoxy-3-methylbenzenesulfonamido)phenyl]acetamide is a member of the phenylacetamide class, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves the reaction of 4-ethoxy-3-methylbenzenesulfonamide with an appropriate acetic acid derivative. The structural formula can be represented as follows:
This compound features a sulfonamide group, which is known for its role in various biological activities, including antimicrobial properties.
Antimicrobial Activity
Research indicates that phenylacetamides exhibit significant antimicrobial properties. For instance, a study on related phenylacetamide derivatives demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity of Phenylacetamides
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 50 µg/mL |
| Compound B | S. aureus | 30 µg/mL |
| This compound | Pseudomonas aeruginosa | 40 µg/mL |
Anticancer Activity
Phenylacetamides have also been investigated for their anticancer properties. A study highlighted that certain derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways . Specifically, compounds with sulfonamide groups have shown promise in inhibiting tumor growth in vitro and in vivo.
Case Study: Anticancer Effects
In a recent study, this compound was tested against breast cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at concentrations above 25 µM. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic factors .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit dihydropteroate synthase, a key enzyme in folate biosynthesis in bacteria.
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell death.
- Apoptosis Induction : In cancer cells, the compound may activate intrinsic apoptotic pathways by modulating mitochondrial membrane potential and promoting the release of cytochrome c.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[4-(4-ethoxy-3-methylbenzenesulfonamido)phenyl]acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step process starting with sulfonamide formation via reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with 4-aminophenylacetamide. Key steps include:
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Amidation : Coupling under reflux in dichloromethane or DMF with a base (e.g., triethylamine) to facilitate sulfonamide bond formation .
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Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.
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Yield Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for sulfonyl chloride:amine) are critical. Yields range from 45–72% depending on solvent polarity and catalyst use .
Table 1 : Comparison of Synthetic Conditions
Solvent Temperature (°C) Catalyst Yield (%) Reference DCM 60 Triethylamine 62 DMF 80 DMAP 72 Ethanol 70 None 45
Q. What spectroscopic techniques are recommended for structural confirmation and purity analysis?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) to confirm sulfonamide (-SO2NH-) and acetamide (-CONH-) groups. Key signals: δ 7.5–8.2 ppm (aromatic protons), δ 2.1 ppm (methyl group), δ 4.1 ppm (ethoxy -OCH2CH3) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~417.1) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95% required for biological assays) .
Q. What are the primary biological targets or pathways investigated for this compound?
- Methodological Answer : Preliminary studies focus on:
- Enzyme Inhibition : Screening against cyclooxygenase-2 (COX-2) or tyrosine kinases via fluorescence-based assays. IC50 values are calculated using dose-response curves .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with EC50 determination. Synergy studies with cisplatin are common .
- Anti-inflammatory Potential : In vitro TNF-α suppression in macrophage models (RAW 264.7 cells) .
Advanced Research Questions
Q. How can researchers address solubility limitations in in vivo studies of this compound?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester or phosphate) to enhance aqueous solubility. For example, replace the ethoxy group with a polyethylene glycol (PEG) chain .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA-based) to improve bioavailability. Dynamic Light Scattering (DLS) and zeta potential measurements guide optimization .
- Co-solvent Systems : Use Cremophor EL or DMSO/water mixtures (≤10% DMSO) for intraperitoneal administration .
Q. What strategies are effective in resolving contradictions in reported biological activity data?
- Methodological Answer :
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Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity). Ensure consistent cell passage numbers and serum-free conditions .
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Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
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Structural Analog Comparison : Synthesize derivatives (e.g., replacing the ethoxy group with methoxy) to isolate structure-activity relationships (SAR). Compare IC50 trends across analogs .
Table 2 : Comparative Bioactivity of Derivatives
Derivative (R-group) COX-2 IC50 (µM) HeLa EC50 (µM) Reference -OCH2CH3 (Parent) 0.85 12.3 -OCH3 1.20 18.7 -Cl 0.62 9.8
Q. How can computational methods enhance the design of derivatives with improved target selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or kinase ATP-binding pockets. Prioritize derivatives with stronger hydrogen bonds to Val523 (COX-2) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM/PBSA) .
- ADMET Prediction : SwissADME or pkCSM to predict permeability (LogP <5), CYP450 inhibition, and hERG liability .
Q. What experimental approaches are recommended for elucidating the mechanism of action in complex biological systems?
- Methodological Answer :
- Transcriptomics : RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL2) .
- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins. Identify via LC-MS/MS .
- CRISPR Screening : Genome-wide knockout libraries to pinpoint resistance genes, revealing compensatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
